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Compound of Interest

Compound Name:
4-Chloro-6-methoxypyridine-3-

carboxylic acid

CAS No.: 1060806-60-1

Cat. No.: B1395569

Get Quote

Executive Summary
This technical guide details the computational modeling framework for 4-Chloro-6-
methoxypyridine-3-carboxylic acid (4-C-6-M-3-CA). As a privileged scaffold in the synthesis

of PI3K/mTOR and JAK2 inhibitors, understanding its electronic distribution and non-covalent

interaction landscape is critical for Fragment-Based Drug Design (FBDD). This document

provides a self-validating workflow covering Density Functional Theory (DFT) profiling,

molecular docking, and ADMET prediction, designed for researchers optimizing pyridine-based

bioactive ligands.

Part 1: Chemical & Electronic Profiling (DFT/QM)
Before docking, one must establish the ground-state electronic properties of the ligand. The

interplay between the electron-withdrawing chlorine (C4) and the electron-donating methoxy

group (C6) significantly alters the pKa and electrostatic potential (ESP) of the carboxylic acid at

C3.
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Electronic Structure & Reactivity
The chlorine atom at the 4-position is not merely a steric blocker; it activates the ring for

nucleophilic aromatic substitution (

) and can participate in halogen bonding with backbone carbonyls in kinase hinges. The
methoxy group at C6 acts as a hydrogen bond acceptor and modulates the ring's lipophilicity.

Protocol: DFT Optimization
Objective: accurate geometry and partial charge calculation (RESP) for force field generation.

Software: Gaussian 16 or ORCA (Open Source alternative).

Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are mandatory for

describing the lone pairs on the Chlorine and Oxygen atoms.

Solvation Model: IEFPCM (Water) to mimic physiological aqueous environment.

Key Output:

HOMO-LUMO Gap: Indicator of kinetic stability.

ESP Map: Visualizes the "sigma-hole" on the Chlorine atom (halogen bond donor region).

Protonation State & pKa
The carboxylic acid (C3) likely has a pKa in the range of 3.5–4.5. At physiological pH (7.4), it

exists primarily as the anionate (COO-). However, the hydrophobic pocket of a target protein

can shift this pKa, stabilizing the neutral form.

Modeling Decision: Dock both the neutral and anionic species. The anionic form forms salt

bridges (e.g., with Lysine), while the neutral form acts as a dual H-bond donor/acceptor.

Part 2: Interaction Mapping & Pharmacophore
Modeling
Pharmacophoric Features
We define the interaction points based on the structure:
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A1 (Acceptor): Pyridine Nitrogen (N1).

D1 (Donor/Acceptor): Carboxylic Acid (C3).[1][2][3]

H1 (Hydrophobic/Halogen): Chlorine (C4).

H2 (Hydrophobic): Methoxy (C6).

Visualization: Interaction Logic
The following diagram illustrates the logical flow from chemical features to biological interaction

types.
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Figure 1: Pharmacophoric mapping of 4-Chloro-6-methoxypyridine-3-carboxylic acid
features to potential biological interactions.

Part 3: Molecular Docking Protocol
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Since this molecule is often a precursor for kinase inhibitors (e.g., PI3K, mTOR), we utilize a

Fragment-Based Docking approach. We will use the crystal structure of PI3K-gamma (e.g.,

PDB: 3L54) or JAK2 as a surrogate target to test the binding competency of the core scaffold.

Step-by-Step Workflow
Step 1: Ligand Preparation

3D Generation: Convert 2D SMILES (COc1ccc(Cl)c(C(=O)O)n1) to 3D.

Energy Minimization: Use the MMFF94x force field to relieve internal strain.

Charge Assignment: Apply Gasteiger-Marsili charges (fast) or RESP charges derived from

the DFT step (high accuracy).

Stereoisomers: Not applicable (molecule is achiral), but tautomers of the acid must be

generated.

Step 2: Receptor Preparation (e.g., PDB: 3L54)
Clean-up: Remove water molecules (unless bridging is suspected) and co-crystallized

ligands.

Protonation: Add hydrogens using a PropKa algorithm at pH 7.4. Ensure Histidine tautomers

are optimized for the binding pocket.

Grid Generation: Center the grid box (size:

Å) on the ATP-binding hinge region.

Step 3: Docking Execution (AutoDock Vina / Glide)
Exhaustiveness: Set to 32 (high) to ensure the small fragment finds the global minimum.

Scoring Function: Use a function that accounts for solvation penalties, as small fragments

often have high ligand efficiency (LE) but lower absolute affinities.

Workflow Diagram
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Figure 2: In-silico docking workflow for fragment-based assessment.

Part 4: ADMET & Developability
For a fragment to be viable, it must possess favorable physicochemical properties.
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Quantitative Data Summary
The following parameters are predicted using standard QSAR models (e.g., SwissADME or

RDKit):

Property Value (Predicted) Interpretation

Molecular Weight 187.58 g/mol
Ideal for fragment-based

design (<300 Da).

LogP (Lipophilicity) ~1.8 – 2.2
Good membrane permeability;

not too greasy.

TPSA ~65 Å²
High polar surface area

relative to size; good solubility.

H-Bond Donors 1 (COOH) Low count favors permeability.

H-Bond Acceptors 4 (N, OMe, COOH) Rich interaction potential.

Solubility (LogS) -2.5 (Soluble)
Excellent aqueous solubility for

assays.

Toxicity Flags
Structural Alerts: The 4-Chloro-pyridine motif is generally stable but can be reactive toward

thiols (Glutathione) under specific metabolic conditions (S_NAr reaction).

Recommendation: Perform a Glutathione (GSH) trapping assay simulation or check for

"PAINS" (Pan-Assay Interference Compounds) alerts. This structure typically passes

standard filters.

Part 5: References
Synthesis & Reactivity:

Title: Nitropyridines in the Synthesis of Bioactive Molecules.[2]

Source: MDPI (Molecules), 2023.
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Kinase Target Relevance (PI3K):

Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (PI3K/mTOR pathway

context).[4]

Source: ResearchGate.
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Title: Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate

methods.[3][5]
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Chemical Properties (PubChem):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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